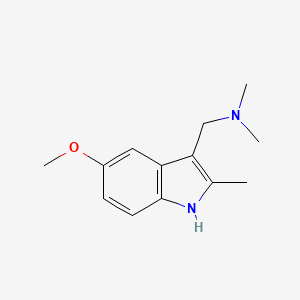

5-Methoxy-2-methylgramine

Descripción general

Descripción

It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals

Métodos De Preparación

The synthesis of 5-Methoxy-2-methylgramine typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form an indole . Another method involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide, and finally the conversion of the epoxide into an allylic alcohol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

5-Methoxy-2-methylgramine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted indole derivatives .

Aplicaciones Científicas De Investigación

5-Methoxy-2-methylgramine has several scientific research applications. In chemistry, it is used as a reactant in the preparation of indolylquinoxalines and alkylindoles . In biology, it has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase, an enzyme involved in the immune response . In medicine, it is used in the metabolic synthesis of arylacetic acid anti-inflammatory agents . Additionally, it has applications in the study of jellyfish polyps, where it is used to induce strobilation, a process important for the life cycle of jellyfish .

Mecanismo De Acción

The mechanism of action of 5-Methoxy-2-methylgramine involves its interaction with specific molecular targets and pathways. As an indole derivative, it can interact with various enzymes and receptors in biological systems. For example, it inhibits the chlorinating activity of myeloperoxidase by binding to the enzyme and preventing its normal function . This interaction can modulate the immune response and has potential therapeutic implications.

Comparación Con Compuestos Similares

5-Methoxy-2-methylgramine can be compared with other indole derivatives such as 5-methoxy-2-methylindole and gramine . While these compounds share a similar core structure, this compound is unique due to its specific substitutions, which confer distinct chemical properties and biological activities. For instance, its methoxy and dimethylaminomethyl groups make it more effective as an inhibitor of myeloperoxidase compared to other indole derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Actividad Biológica

5-Methoxy-2-methylgramine, an indole derivative, has garnered attention in scientific research due to its unique biological activities and potential applications in pharmacology and toxicology. This compound is structurally related to other psychoactive substances and exhibits a range of effects that warrant detailed exploration.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 1-(5-methoxy-2-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine |

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.29 g/mol |

| CAS Number | 6260-96-4 |

This compound is synthesized through various chemical reactions, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The compound undergoes several chemical transformations, including oxidation and reduction reactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Notably, it inhibits the chlorinating activity of myeloperoxidase by binding to the enzyme, thereby preventing its normal function. This mechanism suggests potential implications in inflammatory processes where myeloperoxidase plays a significant role.

Pharmacokinetics and Toxicology

Recent studies have evaluated the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of related compounds such as 5-methoxy-2-aminoindane (MEAI), which shares structural similarities with this compound. MEAI has demonstrated a favorable safety profile in animal models, exhibiting low toxicity at certain dosages .

Key Findings from Toxicological Studies

- Acute Toxicity : In studies involving Sprague Dawley rats, MEAI was administered at doses of 10 mg/kg and 30 mg/kg without significant adverse effects, indicating a promising safety profile for further development .

- Pharmacokinetic Parameters : MEAI demonstrated extensive total clearance (2.8 L/h/kg) and a short plasma half-life (0.5-0.7 h), with low oral bioavailability (25%) at a dose of 10 mg/kg .

- Metabolite Analysis : Two metabolites were identified: N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI. The levels of these metabolites were significantly lower than that of the parent compound, suggesting that they contribute minimally to the pharmacological effects observed .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Toxicity Profile |

|---|---|---|

| This compound | Inhibits myeloperoxidase activity | Limited data; requires further study |

| 5-Methoxy-2-aminoindane (MEAI) | Exhibits euphoric effects; reduces alcohol consumption | Low toxicity at specified doses |

| Gramine | Acts on serotonin receptors | Moderate toxicity reported |

Case Study: MEAI as a Binge Mitigating Agent

A study reported that MEAI could potentially reduce binge drinking behavior due to its euphoric effects resembling those of alcohol while simultaneously decreasing the desire for further alcohol consumption . This suggests that derivatives like this compound may also hold promise in treating alcohol use disorders.

Implications for Future Research

The biological activities of this compound highlight its potential in therapeutic applications, particularly in areas related to mood regulation and inflammation control. Continued research is essential to elucidate its full pharmacological profile and therapeutic viability.

Propiedades

IUPAC Name |

1-(5-methoxy-2-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-12(8-15(2)3)11-7-10(16-4)5-6-13(11)14-9/h5-7,14H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGMHNFUSKQQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.